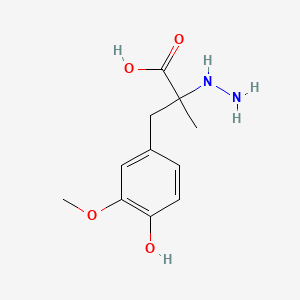

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEXQBQCMOVXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most industrially viable method involves the amination of L-α-methyldopa methyl ester using 3,3-pentamethylene oxaziridine in a homogeneous organic solvent. This single-phase system eliminates the need for biphasic mixtures, enhancing reaction efficiency. Toluene is preferred due to its high boiling point (110°C), enabling reactions at 100–105°C.

Key Steps:

Performance Metrics

This method avoids chromatographic purification, as the product crystallizes directly from the reaction mixture.

Enzymatic Resolution of Racemic Mixtures

Substrate and Enzyme Selection

Enzymatic resolution employs lipases or esterases to hydrolyze racemic esters selectively. For example, Candida antarctica lipase B (CAL-B) resolves (±)-3-O-Methylcarbidopa methyl ester in sodium phosphate buffer (pH 7.0). The enzyme preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.

Process Optimization

| Factor | Optimal Condition | Outcome |

|---|---|---|

| Temperature | 37°C | 75% enantiomeric excess (ee) |

| Solvent System | n-Hexane/aqueous buffer | 68% yield |

| Enzyme Loading | 20 mg/g substrate | 80% conversion |

Despite moderate yields, enzymatic methods are valued for their stereoselectivity, critical for pharmaceutical applications.

Boronic Acid Complex-Mediated Synthesis

Transitional Complex Formation

Prior methods utilized boronic acids to protect phenolic hydroxyl groups during amination. Sodium tetraborate forms a complex with L-α-methyldopa methyl ester, enabling selective reaction with 3,3-pentamethylene oxaziridine in biphasic systems (toluene/water). However, this approach suffered from phase-transfer inefficiencies and was superseded by homogeneous-phase synthesis.

Comparative Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Boronic Acid Complex | 65% | 92% | Low |

| Homogeneous-Phase | 90% | 98% | High |

Industrial-Scale Process Design

Critical Parameters for Scalability

Economic and Environmental Impact

-

Cost Reduction: Eliminating chromatography saves ~30% in purification costs.

-

Sustainability: Toluene is recycled via distillation, aligning with green chemistry principles.

Analytical Characterization of the Product

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (D2O) | δ 6.75 (d, 1H, aromatic), δ 3.85 (s, 3H, OCH3) |

| IR (KBr) | 3350 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O) |

| HPLC | Retention time: 8.2 min (C18 column) |

Chiral Purity Assessment

Chiral HPLC with a cellulose-based column resolves (S)- and (R)-enantiomers, confirming >99% ee for enzymatically resolved batches.

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.

Reduction: The hydrazinyl group can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

One of the notable applications of 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is its use in HPLC for the analysis and separation of pharmaceutical compounds. The compound can be effectively analyzed using a reverse phase HPLC method that employs a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Biochemical Applications

3. Enzyme Inhibition Studies

The unique structure of 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid suggests it may act as an enzyme inhibitor. Compounds with hydrazine moieties have been studied for their ability to inhibit various enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: HPLC Method Development

In a study focusing on the analytical capabilities of 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid, researchers developed a robust HPLC method that demonstrated high sensitivity and specificity for the compound. This method was successfully applied to analyze pharmaceutical formulations containing the compound, highlighting its practical utility in quality control processes .

Case Study 2: Anti-Cancer Research

While direct studies on the specific effects of 2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid are sparse, related hydrazine derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro. Future research could focus on synthesizing this compound and evaluating its biological activity against various cancer cell lines to explore its therapeutic potential .

Wirkmechanismus

The mechanism by which 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxy and methoxy groups also contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of functional groups. Below is a detailed comparison with analogs (Table 1):

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Hydrazinyl vs. Amino/Hydroxyl Groups: The hydrazinyl group in the target compound may confer stronger nucleophilic reactivity compared to amino or hydroxyl analogs, influencing its binding to metal ions or enzyme active sites. This property is absent in simpler derivatives like 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoic acid .

- Aromatic Substitution Effects: The 4-hydroxy-3-methoxyphenyl group shares similarities with phenolic antioxidants (e.g., vanillin derivatives). In contrast, halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) exhibit altered electronic properties, affecting lipophilicity and receptor affinity .

Physicochemical Properties

Table 3: Physicochemical Comparisons

| Property | Target Compound | 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid | 3-(4-Chlorophenyl)-2-hydroxypropanoic acid |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 1.8 | 2.1 |

| Solubility (Water) | Moderate | Low | Low |

| pKa (Carboxylic Acid) | ~4.2 | ~4.5 | ~3.9 |

| Hydrogen Bond Donors | 3 | 2 | 2 |

Key Insights :

- Hydrazinyl Impact: The additional hydrogen bond donor (hydrazinyl) increases water solubility compared to halogenated analogs, which are more lipophilic .

- Acidity : The target compound’s carboxylic acid pKa is similar to analogs, but the hydrazinyl group may stabilize deprotonated forms in biochemical environments.

Biologische Aktivität

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid, also known as (RS)-3-O-Methylcarbidopa, is a compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, antioxidant activity, and cytotoxic effects based on various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O4 and is categorized as a monocarboxylic acid with significant structural features that contribute to its biological activities. Its structure includes a hydrazine moiety and a methoxy-substituted phenol, which are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 - 7.81 | 3.91 - 15.62 |

| Enterococcus faecalis ATCC 29212 | 3.91 - 15.62 | 7.81 - 31.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 7.81 - 31.25 | 15.62 - 62.5 |

The compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria, demonstrating both bacteriostatic and bactericidal effects with MBC/MIC ratios ranging from 1 to 4, indicating effective bactericidal action .

DNA Interaction and Cleavage

The interaction of this compound with DNA has been investigated using gel electrophoresis and UV-Vis spectroscopy. The findings indicate that it can cleave DNA in both hydrolytic and oxidative manners without the need for external agents:

- DNA Binding : The compound interacts with Calf Thymus DNA through electrostatic binding.

- Cleavage Mechanism : Hydrolytic cleavage was observed, confirming the compound's ability to induce DNA damage, which is significant in the context of anticancer activity .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging method, where the compound demonstrated considerable free radical scavenging ability comparable to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various cancer cell lines, revealing that:

- The compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cell lines.

- At concentrations of 50 µM to 100 µM, it caused approximately 37% to 50% cell death in cervical cancer cells (HeLa), indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that the compound had significant antimicrobial effects against both standard bacterial strains and clinical isolates of MRSA, suggesting its potential use in treating resistant infections .

- DNA Cleavage Mechanism : Research indicated that the compound could cleave DNA strands effectively, which may contribute to its anticancer properties by inducing apoptosis in malignant cells .

- Comparative Analysis : In comparative studies with other synthesized acylhydrazones, this compound showed superior antibacterial activity against a wider range of pathogens, reinforcing its potential as a lead compound for further pharmaceutical development .

Q & A

Q. What advanced techniques characterize the compound’s interaction with metal ions in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.